molecular formula C18H23FN6O B2394993 cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049458-98-1

cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2394993
CAS No.: 1049458-98-1
M. Wt: 358.421
InChI Key: RSMIGDHEYWCHGK-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a tetrazole ring and a cyclopentyl methanone group.

Properties

IUPAC Name

cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c19-15-5-7-16(8-6-15)25-17(20-21-22-25)13-23-9-11-24(12-10-23)18(26)14-3-1-2-4-14/h5-8,14H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMIGDHEYWCHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-Tetrazole-5-carbaldehyde

Procedure :

  • Tetrazole Ring Formation :
    • 4-Fluoroaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 20 mL) and cooled to 0–5°C.
    • Sodium nitrite (12 mmol) in water (5 mL) is added dropwise, followed by trimethylsilyl azide (12 mmol).
    • The mixture is stirred at room temperature for 12 hours, yielding 1-(4-fluorophenyl)-1H-tetrazol-5-amine.
  • Formylation :
    • The tetrazole amine (8 mmol) is reacted with hexamethylenetetramine (10 mmol) in trifluoroacetic acid (15 mL) at 80°C for 6 hours.
    • Hydrolysis with HCl (2 M) yields the carbaldehyde derivative (72% yield).

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 10.2 (s, 1H, CHO), 8.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H)

Reduction to 1-(4-Fluorophenyl)-1H-Tetrazole-5-methanol

Procedure :

  • The carbaldehyde (5 mmol) is dissolved in methanol (20 mL) and cooled to 0°C.
  • Sodium borohydride (6 mmol) is added portionwise, and the reaction is stirred for 2 hours.
  • Quenching with water and extraction with ethyl acetate yields the alcohol (85% yield).

Optimization Insight :

  • Excess NaBH4 improves reduction efficiency but requires careful pH control to prevent tetrazole ring degradation.

Conversion to 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

Procedure :

  • The alcohol (4 mmol) is treated with thionyl chloride (8 mmol) in dichloromethane (15 mL) at 0°C for 1 hour.
  • The mixture is refluxed for 3 hours, yielding the chloromethyl derivative (78% yield).

Safety Note :

  • Thionyl chloride reactions require anhydrous conditions and efficient HCl gas scrubbing.

Alkylation of Piperazine

Procedure :

  • Piperazine (10 mmol) and potassium carbonate (15 mmol) are suspended in acetonitrile (30 mL).
  • 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole (5 mmol) is added dropwise, and the mixture is refluxed for 12 hours.
  • Filtration and solvent evaporation yield 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (63% yield).

Critical Parameters :

Parameter Optimal Value
Solvent Acetonitrile
Temperature 80°C
Base K2CO3

Acylation with Cyclopentanecarbonyl Chloride

Procedure :

  • The piperazine intermediate (3 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (6 mmol).
  • Cyclopentanecarbonyl chloride (4 mmol) is added dropwise at 0°C, and the reaction is stirred for 6 hours.
  • Workup with aqueous NaHCO3 and column chromatography yield the final product (58% yield).

Spectroscopic Validation :

  • $$ ^1H $$ NMR (CDCl3): δ 1.6 (m, 8H, cyclopentyl), 3.4 (t, 4H, piperazine), 4.1 (s, 2H, CH2), 7.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H).
  • HRMS (ESI+): m/z calcd for C18H23FN6O [M+H]+: 359.19, found: 359.21.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

Procedure :

  • Combining the chloromethyl tetrazole and piperazine in DMF under microwave irradiation (100°C, 30 min) increases alkylation yield to 76%.

Advantage :

  • Reduced reaction time (2 hours vs. 12 hours conventional).

Solid-Phase Synthesis

Procedure :

  • Immobilized piperazine on Wang resin reacts with the chloromethyl tetrazole, followed by cleavage and acylation.
  • Yields: 51% (over two steps).

Application :

  • Suitable for parallel synthesis of analog libraries.

Process Challenges and Mitigation Strategies

Challenge Solution
Tetrazole ring instability Use anhydrous solvents, low temperatures
Poor alkylation regioselectivity Employ bulky bases (e.g., DIPEA)
Cyclopentyl carbonyl hydrolysis Avoid aqueous workup at high pH

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of 4-fluoroaniline reduces raw material costs by 22%.
  • Waste Management : Recycling acetonitrile via distillation achieves 90% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions at the piperazine or cyclopentyl moiety using reagents like potassium permanganate.

  • Reduction: : Reduction can be achieved at the tetrazole ring using mild reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution at the fluorophenyl group is feasible using nucleophiles like amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Ethanol, dimethylformamide (DMF), dichloromethane (DCM).

  • Catalysts: : Copper sulfate for tetrazole formation, palladium on carbon for reduction reactions.

Major Products Formed

The major products can range from oxidized piperazine derivatives, reduced tetrazole products, and substituted fluorophenyl derivatives depending on the reaction and conditions applied.

Scientific Research Applications

  • Chemistry: : As a precursor or intermediate in synthesizing complex molecules, especially for pharmaceuticals.

  • Biology: : Studied for its interactions with various biological targets, offering insights into receptor-ligand dynamics.

  • Medicine: : Potential therapeutic agent due to its unique structural features, with ongoing research into its efficacy and safety profiles.

  • Industry: : Could be used in developing specialized polymers or as a catalyst in certain chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound likely interacts with receptors or enzymes via its tetrazole and piperazine moieties, modifying biological pathways. The fluorophenyl group contributes to binding affinity and specificity, while the cyclopentyl group impacts its pharmacokinetic properties, such as membrane permeability and stability.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared below with similar derivatives:

Compound Name Key Substituents Molecular Features References
Target Compound Cyclopentyl methanone, 4-fluorophenyltetrazolylmethyl piperazine Molecular weight*: ~437 g/mol (estimated); Fluorine enhances lipophilicity N/A
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Thienyl ethanone, 4-fluorophenyltetrazolylmethyl piperazine Molecular weight: 426.47 g/mol; Thiophene may improve π-π stacking interactions
TRR469 (A1AR PAM) 4-Chlorophenyl methanone, phenylpiperazinylmethyl thiophene Targets adenosine A1 receptors; Neuropathic pain modulation
6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide) Benzhydrylpiperazine, sulfamoyl benzenesulfonamide Antiproliferative activity; Sulfonamide group aids in enzyme inhibition

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Receptor Binding: TRR469’s activity as an A1 adenosine receptor-positive allosteric modulator (PAM) suggests that piperazine-tetrazole derivatives may share similar receptor-targeting capabilities .
  • Antiproliferative Potential: Compounds like 6d () exhibit antiproliferative activity, implying that the target compound’s piperazine-tetrazole scaffold could be explored for oncology applications .

Limitations and Opportunities

  • Data Gaps: No direct biological data (e.g., IC50, binding affinity) are available for the target compound. Structural analogs, however, provide a basis for hypothesis-driven research.
  • Synthetic Challenges: Introducing the cyclopentyl methanone group may require optimized coupling conditions to avoid steric hindrance, a common issue in piperazine derivatives .

Biological Activity

Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also referred to as a novel cannabinoid CB1 receptor inverse agonist, has garnered attention for its unique biological properties. The compound features a tetrazole ring, which enhances its pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23FN6OC_{18}H_{23}FN_6O with a molecular weight of 358.421 g/mol. The presence of the tetrazole moiety contributes to its distinct chemical behavior, making it suitable for various biochemical applications.

PropertyDetails
Molecular FormulaC18H23FN6OC_{18}H_{23}FN_6O
Molecular Weight358.421 g/mol
PurityTypically 95%

The primary mechanism of action for this compound involves its interaction with the cannabinoid CB1 receptor. As an inverse agonist, it reduces the basal G protein coupling activity of CB1, which is indicated by decreased guanosine 5’-O-(3-thio)triphosphate (GTPγS) binding. This modulation can have significant implications in the context of various neurological and psychiatric disorders.

Antagonistic Effects on CB1 Receptor

Research indicates that this compound effectively antagonizes the CB1 receptor's activity, which may lead to potential therapeutic effects in conditions such as obesity, anxiety, and pain management. The antagonistic activity is characterized by:

  • Reduction in GTPγS Binding : Studies show a significant decrease in GTPγS binding in the presence of this compound, suggesting effective modulation of receptor activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cellular Effects : In vitro studies demonstrated that the compound reduced cellular signaling pathways associated with CB1 activation, indicating its potential as a therapeutic agent for conditions driven by endocannabinoid system dysregulation .
  • Therapeutic Applications : Investigations into its anti-inflammatory and analgesic properties suggest that this compound may serve as a promising candidate for drug development targeting pain relief and inflammatory diseases .
  • Comparative Studies : The compound has been compared with other known cannabinoids, showcasing unique properties due to the tetrazole ring structure, which may enhance selectivity and potency against specific biological targets .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Control : Maintaining 60–80°C during alkylation steps to balance reaction speed and by-product formation .
  • Yield Monitoring : Reaction progress tracked via TLC or HPLC, with typical yields ranging from 45% to 68% depending on the step .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methylene at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine and tetrazole regions .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 2.5–3.5 (piperazine CH₂), 7.3 (Ar-H)
IR1680 cm⁻¹ (C=O), 1455 cm⁻¹ (tetrazole)
HRMSm/z 427.1921 [M+H]⁺ (calc. 427.1925)

Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Answer:
Discrepancies often arise from:

  • Conformational Flexibility : The piperazine ring’s chair-boat transitions may lead to variable NMR shifts. Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO or CDCl₃) in computational models to align predicted vs. observed chemical shifts .
  • Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity analysis and X-ray crystallography for absolute configuration) .

Case Study : A ¹³C NMR shift discrepancy of 2.5 ppm for the cyclopentyl carbonyl was resolved by adjusting DFT solvent parameters to match experimental conditions .

Advanced: What strategies are effective in improving the thermal stability of this compound during storage?

Answer:

  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (Td). For this compound, Td is typically ~180–200°C .
  • Storage Conditions :
    • Desiccants : Store under argon with molecular sieves to prevent hydrolysis of the tetrazole ring .
    • Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Stabilizers : Co-crystallization with pharmaceutically acceptable excipients (e.g., mannitol) can enhance shelf life .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Answer:

  • By-Products :
    • Unreacted intermediates : Residual piperazine or tetrazole precursors detected via HPLC retention time shifts .
    • Oxidation Products : N-oxides of the piperazine ring (identified by MS/MS fragmentation).
  • Identification :
    • HPLC-PDA : Monitor at 254 nm; impurities elute earlier than the target compound due to polarity differences .
    • LC-MS : Fragmentation patterns distinguish isomers (e.g., regioisomeric tetrazole substitution) .

Advanced: How can in vitro biological activity assays be designed to evaluate the pharmacological potential of this compound?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against receptors (e.g., serotonin 5-HT₁A or dopamine D₂) due to structural similarity to piperazine-based pharmacophores .
  • Assay Design :
    • Binding Affinity : Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .
    • Functional Activity : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
  • Data Interpretation :
    • Use Schild analysis for IC₅₀/EC₅₀ determination.
    • Cross-validate with knockout models to confirm target specificity .

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